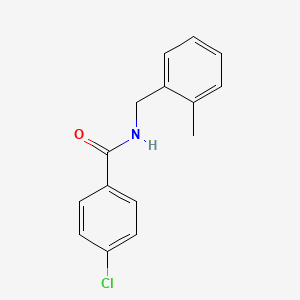
N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide, commonly known as CMMA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA is a member of the acetamide family and has a molecular formula of C21H23ClNO3.
作用機序
The exact mechanism of action of CMMA is not fully understood. However, it has been suggested that CMMA induces cell death in cancer cells by inhibiting the activity of the proteasome, which is responsible for degrading proteins in cells. In addition, CMMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMMA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, CMMA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation.
実験室実験の利点と制限
One of the main advantages of using CMMA in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. CMMA has been shown to have potent anticancer and antibacterial properties, which make it a promising candidate for further development. However, one of the limitations of using CMMA in lab experiments is its toxicity. CMMA has been shown to be toxic to normal cells, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of CMMA. One direction is to investigate the potential of CMMA as a therapeutic agent for cancer and bacterial infections. This could involve further studies on the mechanism of action of CMMA and its effects on normal cells. Another direction is to investigate the potential of CMMA as a lead compound for the development of new drugs. This could involve the synthesis and testing of analogs of CMMA with improved potency and reduced toxicity. Lastly, future research could focus on the optimization of the synthesis method of CMMA to improve the yield and purity of the compound.
Conclusion
In conclusion, CMMA is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA has been shown to have anticancer, anti-inflammatory, and antibacterial properties. However, further research is needed to fully understand the mechanism of action of CMMA and its potential as a therapeutic agent.
合成法
The synthesis of CMMA involves the reaction of 2-(mesityloxy)acetyl chloride with 3-chloro-4-methoxyaniline in the presence of a base. The reaction leads to the formation of CMMA as a white crystalline solid. The purity and yield of CMMA can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CMMA has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer, anti-inflammatory, and antibacterial properties. CMMA has been tested against several cancer cell lines, including breast, ovarian, and prostate cancer, and has been found to induce cell death in these cells. In addition, CMMA has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-7-12(2)18(13(3)8-11)23-10-17(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXAKSTOANULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)






![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)


